2-({1-[2-(4-methyl-1H-pyrazol-1-yl)ethyl]piperidin-4-yl}methoxy)pyridine-4-carbonitrile
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Overview
Description
2-({1-[2-(4-methyl-1H-pyrazol-1-yl)ethyl]piperidin-4-yl}methoxy)pyridine-4-carbonitrile is a complex organic compound that features a pyridine ring substituted with a carbonitrile group and a methoxy group, which is further connected to a piperidine ring The piperidine ring is substituted with a 4-methylpyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({1-[2-(4-methyl-1H-pyrazol-1-yl)ethyl]piperidin-4-yl}methoxy)pyridine-4-carbonitrile typically involves multiple steps:
Formation of the 4-methylpyrazole moiety: This can be achieved by reacting 4-methylpyrazole with an appropriate alkylating agent under basic conditions.
Synthesis of the piperidine intermediate: The piperidine ring can be synthesized through a series of reactions starting from a suitable precursor, such as a piperidine derivative.
Coupling of the pyrazole and piperidine moieties: This step involves the reaction of the 4-methylpyrazole derivative with the piperidine intermediate under suitable conditions, often using a coupling reagent.
Formation of the pyridine ring: The pyridine ring is introduced through a cyclization reaction involving the appropriate precursors.
Final assembly:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-({1-[2-(4-methyl-1H-pyrazol-1-yl)ethyl]piperidin-4-yl}methoxy)pyridine-4-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under suitable conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the pyridine and pyrazole rings, to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various electrophiles and nucleophiles can be used for substitution reactions, depending on the desired modification.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various alkyl or aryl groups.
Scientific Research Applications
2-({1-[2-(4-methyl-1H-pyrazol-1-yl)ethyl]piperidin-4-yl}methoxy)pyridine-4-carbonitrile has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or photophysical properties.
Biological Research: The compound can be used as a tool to study various biological processes, particularly those involving the receptors or enzymes it interacts with.
Mechanism of Action
The mechanism of action of 2-({1-[2-(4-methyl-1H-pyrazol-1-yl)ethyl]piperidin-4-yl}methoxy)pyridine-4-carbonitrile involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-[[1-[2-(4-Methylpyrazol-1-yl)ethyl]piperidin-4-yl]methoxy]pyridine-3-carbonitrile: Similar structure but with a different position of the carbonitrile group.
2-[[1-[2-(4-Methylpyrazol-1-yl)ethyl]piperidin-4-yl]methoxy]pyridine-4-carboxamide: Similar structure but with a carboxamide group instead of a carbonitrile group.
Uniqueness
The uniqueness of 2-({1-[2-(4-methyl-1H-pyrazol-1-yl)ethyl]piperidin-4-yl}methoxy)pyridine-4-carbonitrile lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-[[1-[2-(4-methylpyrazol-1-yl)ethyl]piperidin-4-yl]methoxy]pyridine-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O/c1-15-12-21-23(13-15)9-8-22-6-3-16(4-7-22)14-24-18-10-17(11-19)2-5-20-18/h2,5,10,12-13,16H,3-4,6-9,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLCNVSASGQPQTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)CCN2CCC(CC2)COC3=NC=CC(=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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